molecular formula C16H16N4O B2635711 (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide CAS No. 2321333-23-5

(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide

Cat. No. B2635711
CAS RN: 2321333-23-5
M. Wt: 280.331
InChI Key: XFJQGWGPXCUFOL-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the development of novel drugs for the treatment of various diseases.

Scientific Research Applications

Synthesis and Derivatization

Compounds structurally related to (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide have been synthesized through various routes, showcasing the versatility of these compounds in organic synthesis. For instance, pyrimido[4,5-e][1,4]diazepines were synthesized through a two-step acylation/cyclization sequence from key intermediates 6-amino-5-(amino)methylpyrimidines, indicating the compound's role as a precursor in synthesizing heterocyclic compounds (J. M. D. L. Torre et al., 2016). Another study demonstrated the synthesis of various heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives, from (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide, indicating the compound's utility as a key intermediate in heterocyclic synthesis (A. Fadda et al., 2012).

Biological Activity

Some derivatives of (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide have been evaluated for their biological activities. Compounds such as 2-anilinopyridine-3-acrylamides have shown cytotoxic activity against various human cancer cell lines and anti-tubulin activity, indicating their potential as anticancer agents (A. Kamal et al., 2014). Furthermore, some compounds have demonstrated good analgesic and antiparkinsonian activities, comparable to reference drugs, showcasing their potential in treating these conditions (A. Amr et al., 2008).

Material Sciences and Detection Applications

In material sciences, a polymerizable terpyridine derivative was synthesized and used to obtain an amphipathic polymer through free radical polymerization. This polymer, coordinated with LnCl3 or Ln(ABM)3(H2O)2, exhibited aggregation-induced lanthanide emission and aggregation-caused quenching effects, indicating its potential application in fluorescence sensors to detect pyrophosphate (PPi) at the nanomolar scale (Zhao Zhang et al., 2019).

properties

IUPAC Name

(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(6-3-12-2-1-7-17-9-12)18-10-14-8-15(13-4-5-13)20-11-19-14/h1-3,6-9,11,13H,4-5,10H2,(H,18,21)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJQGWGPXCUFOL-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.